![molecular formula C7H11N3 B2476974 6-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 2309444-22-0](/img/structure/B2476974.png)
6-(Azidomethyl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azidomethyl)bicyclo[310]hexane is a bicyclic organic compound characterized by the presence of an azidomethyl group attached to a bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)bicyclo[3.1.0]hexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.1.0]hexane derivative.
Azidation Reaction: The azidomethyl group is introduced via an azidation reaction, often using sodium azide (NaN₃) as the azide source.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Azidomethyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), organic solvents (DMF, THF), controlled temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature or slightly elevated temperatures.
Major Products:
Amines: Formed through reduction or substitution of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
6-(Azidomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in bioconjugation techniques, where the azide group facilitates the attachment of biomolecules through click chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Azidomethyl)bicyclo[3.1.0]hexane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles (e.g., alkynes) to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.
Substitution Reactions: The azide group can be replaced by nucleophiles, leading to the formation of various nitrogen-containing compounds. The reaction mechanism involves the nucleophilic attack on the azide carbon, followed by the elimination of nitrogen gas.
Comparación Con Compuestos Similares
6-(Bromomethyl)bicyclo[3.1.0]hexane: Similar structure but with a bromomethyl group instead of an azidomethyl group.
6-(Hydroxymethyl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group, making it more reactive towards nucleophiles.
6-(Aminomethyl)bicyclo[3.1.0]hexane: Features an aminomethyl group, which can engage in different types of chemical reactions compared to the azidomethyl group.
Uniqueness: 6-(Azidomethyl)bicyclo[3.1.0]hexane is unique due to the presence of the azide group, which imparts distinct reactivity and allows for versatile chemical transformations. The azide group is particularly valuable in click chemistry, enabling efficient and selective bioconjugation reactions.
Propiedades
IUPAC Name |
6-(azidomethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWWSWJLNWMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

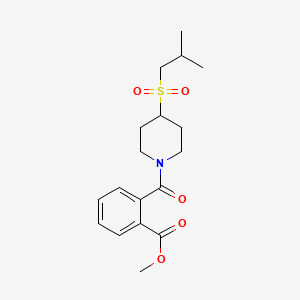
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
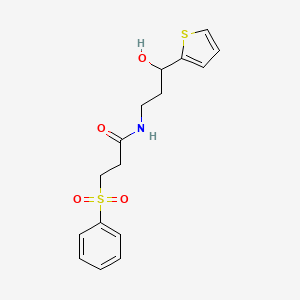
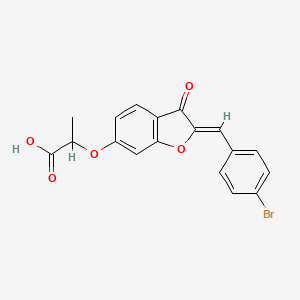
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
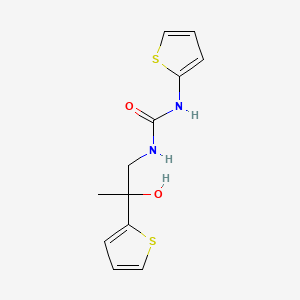
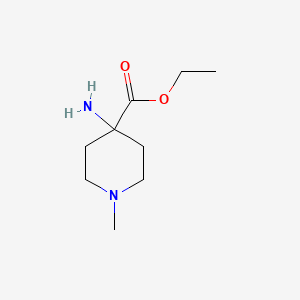
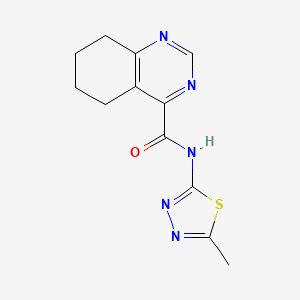
![2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2476907.png)
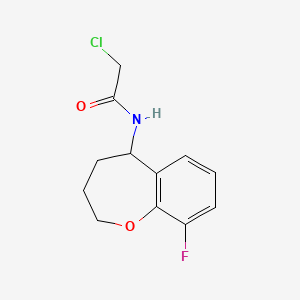
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
